molecular formula C15H17N3O5S2 B2594131 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine CAS No. 2309775-45-7

1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine

Katalognummer: B2594131
CAS-Nummer: 2309775-45-7
Molekulargewicht: 383.44
InChI-Schlüssel: VTZPCMNJZXUIRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 2,3-dihydro-1,4-benzodioxine core fused with a sulfonyl group at position 6, linked to a piperidine moiety substituted with a 1,3,4-thiadiazol-2-yloxy group. Its structure combines aromatic ether, sulfonamide, and heterocyclic functionalities, making it relevant to pharmaceutical and agrochemical research.

Eigenschaften

IUPAC Name

2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]oxy-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5S2/c19-25(20,12-1-2-13-14(9-12)22-8-7-21-13)18-5-3-11(4-6-18)23-15-17-16-10-24-15/h1-2,9-11H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZPCMNJZXUIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula and molecular weight:

PropertyValue
Chemical Formula C₁₈H₁₉N₃O₅S
Molecular Weight 385.42 g/mol
IUPAC Name 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Anti-inflammatory Activity : Studies have shown that derivatives of thiadiazole compounds exhibit significant anti-inflammatory effects. In particular, in vivo models demonstrated that these compounds can reduce edema in carrageenan-induced paw edema tests by up to 68.76% at higher doses .
  • Antimicrobial Activity : Compounds containing thiadiazole rings are known for their antimicrobial properties. Research has indicated that they can inhibit the growth of various bacterial strains, although specific data on this compound is limited.
  • Cytotoxicity : Preliminary studies suggest that the compound may possess cytotoxic properties against certain cancer cell lines. Further research is needed to elucidate the specific mechanisms involved.

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Pro-inflammatory Mediators : The anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammation .
  • Modulation of Cellular Signaling Pathways : The compound may affect various signaling pathways involved in inflammation and cell proliferation, potentially leading to reduced tumor growth in cancer models.

Case Study: Anti-inflammatory Effects

A recent study evaluated the anti-inflammatory potential of various thiadiazole derivatives, including those similar to our compound. The results indicated:

  • Erythrocyte Membrane Stabilization : At a concentration of 100 ppm, derivatives showed stabilization percentages ranging from 48.89% to 66.78% across different compounds.
  • Acute Toxicity Studies : The maximum tolerated dose was identified as 2000 mg/kg in animal models, indicating a favorable safety profile for further studies .

Comparative Analysis with Related Compounds

The table below summarizes the biological activities of related compounds:

Compound NameAnti-inflammatory Activity (%)Antimicrobial ActivityCytotoxicity
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)Up to 68.76%ModerateModerate
Thiadiazole Derivative A50.05%HighHigh
Thiadiazole Derivative B55.61%ModerateLow

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Substituents Molecular Formula Molecular Weight CAS/RN Availability References
Target Compound
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine
Benzodioxine sulfonyl, piperidine, 1,3,4-thiadiazole Not provided Not provided Not provided Likely discontinued
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidine-2-carboxylic acid Benzodioxine sulfonyl, azetidine, carboxylic acid Not provided Not provided Not provided Discontinued
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3-phenylpyrrolidin-1-yl)butan-1-one hydrochloride Benzodioxine, pyrrolidine, phenyl, ketone, HCl salt C23H26ClNO3 408.91 g/mol 431938-85-1 Available (as Butyroxan)
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid Benzodioxine sulfonyl, hydroxypyrrolidine, carboxylic acid C13H15NO7S 329.33 g/mol 1008664-88-7 Available (American Elements)
1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine Benzodioxine carbonyl, piperidine, imidazopyridazine C22H24N4O4 408.45 g/mol 2548979-48-0 Available
2-[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone Benzodioxine, oxadiazole, thioether, 4-methylpiperidine C18H20N4O4S 388.44 g/mol 851129-74-3 Available

Key Structural and Functional Differences

Core Heterocycles :

  • The target compound and ’s analog share the benzodioxine sulfonyl group, but differ in the attached heterocycle (thiadiazole vs. hydroxypyrrolidine-carboxylic acid). Thiadiazole derivatives are often associated with antimicrobial or kinase inhibitory activity, while carboxylic acids may enhance solubility .
  • ’s compound replaces sulfonyl with a ketone and pyrrolidine-phenyl group, likely altering lipophilicity and receptor binding .

Substituent Impact :

  • Piperidine derivatives with imidazopyridazine ( ) or oxadiazole-thioether ( ) substituents exhibit higher molecular weights (~408 g/mol) compared to simpler analogs. These groups may improve metabolic stability or target selectivity .

Conversely, and 7 highlight available analogs, indicating sustained research interest .

Physicochemical and Bioactivity Considerations

  • Solubility : The hydroxypyrrolidine-carboxylic acid analog ( ) likely has enhanced aqueous solubility due to polar groups, whereas the phenyl-pyrrolidine derivative ( ) may be more lipophilic .

Q & A

Q. What are the key steps in synthesizing 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions:

Formation of the benzodioxine-sulfonyl intermediate : Start with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride, reacting it with a piperidine derivative under nucleophilic substitution conditions (e.g., DMF as solvent, LiH as base) .

Introduction of the thiadiazolyloxy group : React the sulfonated piperidine with 1,3,4-thiadiazol-2-ol via Mitsunobu coupling or nucleophilic aromatic substitution, using catalysts like triphenylphosphine and DIAD .

Optimization : Adjust reaction temperature (60–80°C for thiadiazole coupling), solvent polarity (DMF or acetonitrile), and stoichiometric ratios (1:1.2 for nucleophilic steps) to enhance yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures purity >95% .

Q. What spectroscopic techniques are essential for characterizing this compound, and how can contradictions in spectral data be resolved?

Methodological Answer:

  • 1H-NMR : Identify protons on the piperidine ring (δ 2.5–3.5 ppm) and benzodioxine (δ 6.8–7.2 ppm). Discrepancies in integration ratios may arise from rotational isomers; use variable-temperature NMR to resolve .
  • IR Spectroscopy : Confirm sulfonyl (SO₂) stretches at 1150–1300 cm⁻¹ and thiadiazole C=N at 1600 cm⁻¹. Overlapping peaks can be deconvoluted using Fourier self-deconvolution .
  • Mass Spectrometry (EI-MS) : Compare observed molecular ion peaks with theoretical values. Contradictions due to fragmentation can be addressed via high-resolution MS (HRMS) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on the benzodioxine and thiadiazole moieties?

Methodological Answer:

  • Systematic Substitution : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups on the benzodioxine ring. For the thiadiazole moiety, vary substituents at the 5-position (e.g., methyl, phenyl) .
  • Biological Assays : Test analogs against bacterial strains (e.g., S. aureus, E. coli) using MIC assays. Correlate substituent effects with activity trends (Table 1).
  • Statistical Analysis : Apply multivariate regression to quantify substituent contributions to bioactivity .

Q. Table 1: Example SAR Data for Analogous Compounds

Substituent (Benzodioxine)Substituent (Thiadiazole)MIC (μg/mL)
-SO₂CH₃-OCH₃8.2
-NO₂-CH₃12.5
-Cl-Ph5.6

Q. What methodological approaches are recommended for resolving discrepancies in biological activity data across different studies?

Methodological Answer:

  • Controlled Replication : Standardize assay conditions (e.g., broth microdilution for antibacterial studies) and cell lines to minimize variability .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., MIC values) and apply mixed-effects models to identify outliers or confounding factors (e.g., solvent choice) .
  • Mechanistic Profiling : Use fluorescence-based assays to confirm target engagement (e.g., binding to bacterial dihydrofolate reductase) .

Q. How can factorial design be applied to optimize multi-step synthesis?

Methodological Answer:

  • Screening Experiments : Use a 2³ factorial design to test factors: temperature (60°C vs. 80°C), solvent (DMF vs. acetonitrile), and catalyst loading (1 eq vs. 1.2 eq). Measure yield and purity as responses .
  • Response Surface Methodology (RSM) : After identifying critical factors (e.g., solvent), apply central composite design to pinpoint optimal conditions (e.g., 70°C, DMF with 1.1 eq catalyst) .
  • AI Integration : Train machine learning models on historical reaction data to predict optimal conditions for novel analogs .

Q. What computational strategies are effective in predicting binding interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions between the compound and targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). Validate docking poses with MD simulations (GROMACS) .
  • QSAR Modeling : Develop quantitative SAR models using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs to prioritize synthesis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.